molecular formula C17H16BrNO3 B3893636 (Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

(Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one

Cat. No.: B3893636
M. Wt: 362.2 g/mol
InChI Key: OSQOOAMTIGQLHK-KTKRTIGZSA-N
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Description

(Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-bromoaniline and 2,4-dimethoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product. Additionally, industrial production would involve the use of larger reaction vessels and more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The bromoanilino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may exhibit biological activities such as antimicrobial, anti-inflammatory, and anticancer properties, making it a candidate for drug development.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound could be used in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of (Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, it may inhibit enzymes, modulate receptor activity, or interfere with cellular signaling pathways. Further research is needed to elucidate the specific mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one: The E-isomer of the compound, which may have different chemical and biological properties.

    (Z)-3-(2-chloroanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one: A similar compound with a chloroanilino group instead of a bromoanilino group.

    (Z)-3-(2-bromoanilino)-1-(4-methoxyphenyl)prop-2-en-1-one: A similar compound with a single methoxy group instead of two.

Uniqueness

(Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one is unique due to the presence of both the bromoanilino and dimethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. These structural features may result in different reactivity and interactions compared to similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-(2-bromoanilino)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-21-12-7-8-13(17(11-12)22-2)16(20)9-10-19-15-6-4-3-5-14(15)18/h3-11,19H,1-2H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSQOOAMTIGQLHK-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C=CNC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)C(=O)/C=C\NC2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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